4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases, cancer, and neurological disorders.
Mechanism of Action
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 selectively inhibits sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes. NO activates sGC by binding to its heme group, leading to an increase in cGMP production. This compound 60-2770 binds to the heme group of sGC and prevents NO from binding, thereby inhibiting cGMP production. This results in a reduction in smooth muscle relaxation, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 60-2770 has been shown to have various biochemical and physiological effects. In cardiovascular diseases, this compound 60-2770 has been shown to reduce blood pressure, improve cardiac function, and prevent vascular remodeling. In pulmonary diseases, this compound 60-2770 has been shown to improve pulmonary hypertension and reduce inflammation. In cancer, this compound 60-2770 has been shown to inhibit tumor growth and metastasis. In neurological disorders, this compound 60-2770 has been shown to improve cognitive function and reduce neuroinflammation. These effects are mediated through the inhibition of sGC and the subsequent reduction in cGMP production.
Advantages and Limitations for Lab Experiments
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, making it a valuable tool for studying the NO signaling pathway. It has also been extensively studied for its potential therapeutic applications in various diseases, providing a wealth of information on its biochemical and physiological effects. However, this compound 60-2770 has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety and toxicity have not been fully evaluated.
Future Directions
There are several future directions for the study of 4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770. One area of research is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Another area of research is the evaluation of the long-term safety and toxicity of this compound 60-2770 in preclinical and clinical studies. Additionally, the therapeutic potential of this compound 60-2770 in other diseases, such as diabetes and inflammatory bowel disease, should be explored. Finally, the use of this compound 60-2770 in combination with other drugs, such as phosphodiesterase inhibitors and NO donors, should be investigated for potential synergistic effects.
Synthesis Methods
The synthesis of 4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 involves the reaction of 4-methoxybenzenecarboximidamide with 2-phenylbutyric acid chloride in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of this compound 60-2770.
Scientific Research Applications
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound 60-2770 has been shown to improve cardiac function, reduce blood pressure, and prevent vascular remodeling. In pulmonary diseases, this compound 60-2770 has been shown to improve pulmonary hypertension and reduce inflammation. In cancer, this compound 60-2770 has been shown to inhibit tumor growth and metastasis. In neurological disorders, this compound 60-2770 has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-16(13-7-5-4-6-8-13)18(21)23-20-17(19)14-9-11-15(22-2)12-10-14/h4-12,16H,3H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCOKPQXOSBIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.